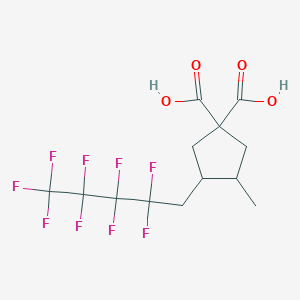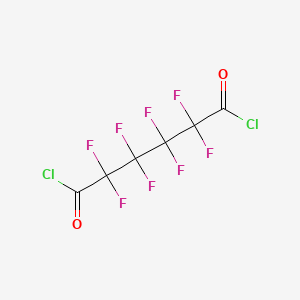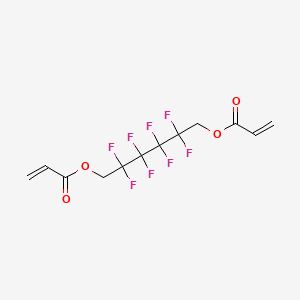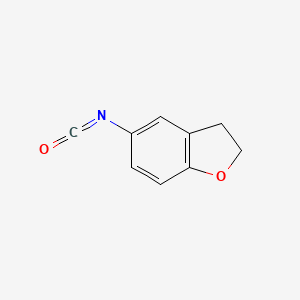
5-异氰酸基-2,3-二氢-1-苯并呋喃
描述
5-Isocyanato-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Isocyanato-2,3-dihydro-1-benzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Isocyanato-2,3-dihydro-1-benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isocyanato-2,3-dihydro-1-benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
天然产物合成
苯并呋喃化合物,包括5-异氰酸基-2,3-二氢-1-苯并呋喃,是多种生物活性天然药物和合成化学原料的关键结构单元 . 近几十年来,含有苯并呋喃的天然产物的研究显著增加 . 正在研究、表征和筛选具有复杂结构的新分离天然产物的潜在生物活性 .
抗癌活性
一些取代的苯并呋喃表现出显着的抗癌活性 . 例如,通过微波辅助合成 (MWI) 获得了一系列苯并呋喃-2-基-(4,5-二氢-3,5-取代二苯基吡唑-1-基)甲酮化合物。 评估了这类化合物对人类卵巢癌细胞系A2780的抗癌活性 .
抗肿瘤活性
苯并呋喃化合物表现出强烈的生物活性,如抗肿瘤 . 苯并呋喃衍生物广泛的临床应用表明该系列化合物具有多种药理活性 .
抗菌活性
苯并呋喃化合物还表现出抗菌活性 . 这使得它们成为开发新型抗菌药物的潜在候选者 .
抗氧化活性
已发现苯并呋喃衍生物具有抗氧化活性 . 它们有可能用于治疗由氧化应激引起的疾病 .
抗病毒活性
苯并呋喃化合物已显示出抗病毒活性 . 例如,一种新型的大环苯并呋喃化合物具有抗丙型肝炎病毒活性,有望成为治疗丙型肝炎疾病的有效药物 .
靶向恶性肿瘤的转移
尿激酶型纤溶酶原激活物 (uPA) 系统通过 uPA 及其受体 (uPAR) 介导癌细胞浸润和转移 . 苯并呋喃衍生物,包括 5-异氰酸基-2,3-二氢-1-苯并呋喃,有可能被用于靶向 uPA,从而为对抗包括三阴性乳腺癌在内的恶性肿瘤的转移提供一种关键策略 .
药物先导化合物
由于其生物活性以及在许多方面的潜在应用,苯并呋喃化合物引起了世界范围内化学和制药研究人员的关注,使这些物质成为潜在的天然药物先导化合物 .
作用机制
Target of Action
5-Isocyanato-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the family of isocyanates. It is a highly reactive compound
Mode of Action
This suggests that 5-Isocyanato-2,3-dihydro-1-benzofuran may interact with its targets to inhibit cell growth, particularly in the context of cancer cells .
Result of Action
This suggests that the compound may result in the inhibition of cell growth, particularly in the context of cancer cells .
生化分析
Biochemical Properties
5-Isocyanato-2,3-dihydro-1-benzofuran plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound interacts with enzymes such as esterases and proteases, leading to the formation of stable carbamate linkages. These interactions can modify the activity of the enzymes, either inhibiting or activating them, depending on the specific context .
Cellular Effects
The effects of 5-Isocyanato-2,3-dihydro-1-benzofuran on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit key signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Isocyanato-2,3-dihydro-1-benzofuran exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with amino groups on proteins, forming stable carbamate linkages. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, the compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isocyanato-2,3-dihydro-1-benzofuran can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Isocyanato-2,3-dihydro-1-benzofuran vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects, such as organ damage and systemic toxicity, can occur at high doses. Threshold effects, where a certain dosage level is required to elicit a response, are also observed in these studies .
Metabolic Pathways
5-Isocyanato-2,3-dihydro-1-benzofuran is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, leading to the formation of metabolites that can be further processed or excreted. These interactions can affect metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, 5-Isocyanato-2,3-dihydro-1-benzofuran is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, depending on its affinity for certain proteins and its physicochemical properties. This localization can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 5-Isocyanato-2,3-dihydro-1-benzofuran is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. These localization patterns are crucial for understanding the compound’s activity and function within the cell .
属性
IUPAC Name |
5-isocyanato-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIKTAFMGLVRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379851 | |
| Record name | 5-Isocyanato-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215162-92-8 | |
| Record name | 5-Isocyanato-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 215162-92-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


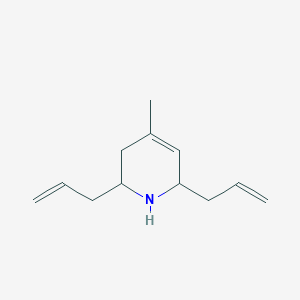
![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)
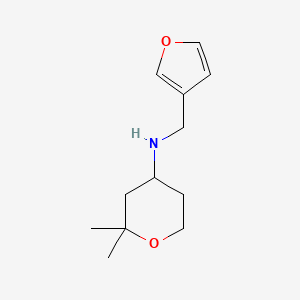
![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)
![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)
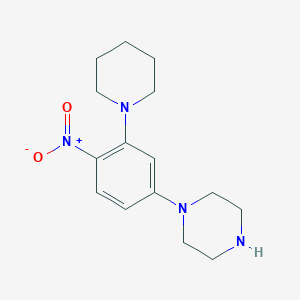
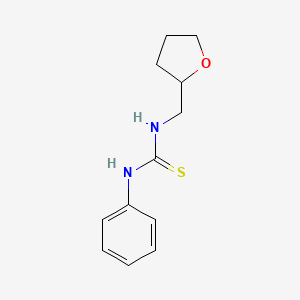
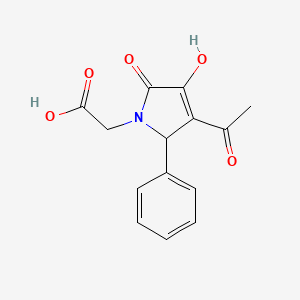

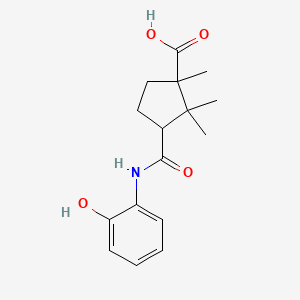
![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)
